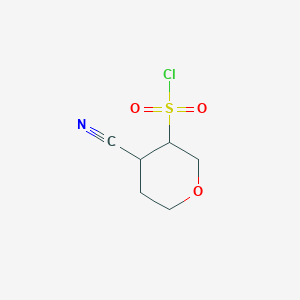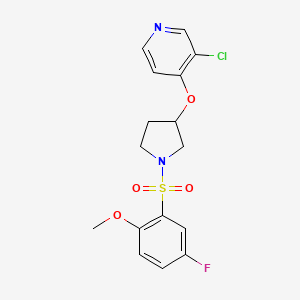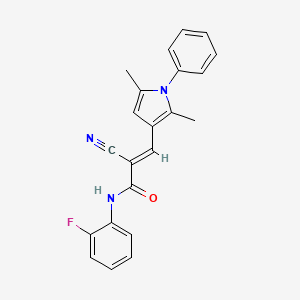
4-Cyanooxane-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanooxane-3-sulfonyl chloride is a chemical compound with the molecular formula C₆H₈ClNO₃S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a cyano group (-CN) and a sulfonyl chloride group (-SO₂Cl) attached to an oxane ring, making it a versatile reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanooxane-3-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorination of 4-cyanooxane-3-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanooxane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water or aqueous bases, the compound hydrolyzes to form 4-cyanooxane-3-sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation
Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol
Major Products Formed:
- Sulfonamide derivatives
- Sulfonate esters
- Sulfonothioate derivatives
- 4-Cyanooxane-3-sulfonic acid
Wissenschaftliche Forschungsanwendungen
4-Cyanooxane-3-sulfonyl chloride is utilized in various scientific research fields due to its reactivity and functional groups:
Chemistry: It serves as a building block for synthesizing complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-Cyanooxane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The cyano group can undergo reduction to form amine derivatives, which can further participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Cyanooxane-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position on the oxane ring.
4-Cyanooxane-3-sulfonic acid: The hydrolyzed form of 4-Cyanooxane-3-sulfonyl chloride.
4-Cyanooxane-3-sulfonamide: The amide derivative formed by the substitution of the sulfonyl chloride group with an amine.
Uniqueness: this compound is unique due to its dual functional groups (cyano and sulfonyl chloride), which provide a wide range of reactivity and applications in synthetic chemistry. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
Eigenschaften
IUPAC Name |
4-cyanooxane-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3S/c7-12(9,10)6-4-11-2-1-5(6)3-8/h5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBFBNOTVJVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B2906351.png)
![benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2906352.png)
![3-(4-ethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2906356.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2906357.png)

![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2906361.png)

![4-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906363.png)
![8-(4-fluorophenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2906364.png)
![2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2906366.png)



![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide](/img/structure/B2906373.png)
